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Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B15557244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a

potent psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). First

synthesized and evaluated for its LSD-like discriminative stimulus properties in the mid-1980s,

AL-LAD has demonstrated significant potency as a serotonin 5-HT₂A receptor agonist. This

technical guide provides a comprehensive overview of the available scientific data on N-
Allylnoriso-LSD, including its synthesis, pharmacological properties, and the experimental

methodologies used for its characterization. All quantitative data has been summarized in

structured tables, and key experimental workflows and signaling pathways are visualized using

diagrams.
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Property Value

IUPAC Name

(6aR,9R)-N,N-diethyl-7-(prop-2-en-1-

yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-

fg]quinoline-9-carboxamide

Synonyms
AL-LAD, 6-allyl-6-nor-LSD, N(6)-allyl norlysergic

acid N,N-diethylamide

Molecular Formula C₂₂H₂₇N₃O

Molecular Weight 349.47 g/mol

CAS Number 65527-61-9

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for N-
Allylnoriso-LSD.

Table 3.1: Receptor Binding Affinities (Ki)
Receptor Radioligand Tissue Source Ki (nM) Reference

5-HT₂A [³H]ketanserin
Rat Frontal

Cortex
8.1 [1]

5-HT₂A [[¹²⁵I]-R-DOI
Rat Frontal

Cortex
3.4 [1]

Dopamine D₁ [³H]SCH-23390 - 189 (K₀.₅) [1]

Dopamine D₂ [³H]spiperone - 12.3 (K₀.₅) [1]

Table 3.2: In Vivo Efficacy (ED₅₀)
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Assay Species
Training
Drug (Dose)

ED₅₀
(nmol/kg)

Potency vs.
LSD

Reference

Drug

Discriminatio

n

Rat
LSD (185.5

nmol/kg)
13

~3.5x more

potent
[1]

Head-Twitch

Response
Mouse - 174.9

Slightly less

potent
[1]

Note: As of the latest available data, specific in vitro functional assay data (e.g., EC₅₀, Emax

from calcium flux or IP₁ accumulation assays) for N-Allylnoriso-LSD has not been reported in

the scientific literature.

Experimental Protocols
Synthesis of N-Allylnoriso-LSD
The following protocol is adapted from the synthesis described by Hoffman and Nichols (1985).

Workflow for the Synthesis of N-Allylnoriso-LSD
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Caption: Synthesis of N-Allylnoriso-LSD from LSD.

Step-by-Step Procedure:

Demethylation of LSD to Nor-LSD:

d-Lysergic acid diethylamide (LSD) is demethylated at the N6 position using cyanogen

bromide in a suitable solvent like chloroform.

The resulting N(6)-cyano-nor-LSD is then reduced, for example with zinc dust in acetic

acid, to yield norlysergic acid N,N-diethylamide (nor-LSD).

N-Alkylation of Nor-LSD:

Nor-LSD is then N-alkylated using an appropriate allyl halide, such as allyl bromide.
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The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base

such as potassium carbonate (K₂CO₃) to yield N-Allylnoriso-LSD.

Purification:

The final product is purified using chromatographic techniques to isolate the desired

compound.

Drug Discrimination Assay
This protocol provides a general framework for a two-lever drug discrimination task in rats, as

this was the method used to determine the in vivo potency of N-Allylnoriso-LSD.[2][3]

Workflow for Drug Discrimination Assay
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Caption: Workflow of a drug discrimination assay.
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Procedure:

Apparatus: A standard two-lever operant conditioning chamber.

Subjects: Typically, male rats are used.

Training:

Animals are trained to discriminate between an intraperitoneal injection of a specific dose

of LSD (the training drug) and a saline injection.

Following an LSD injection, responses on one designated lever are reinforced (e.g., with a

food pellet), while responses on the other lever have no consequence.

Following a saline injection, responses on the opposite lever are reinforced.

Training continues until the animals reliably (>85% correct) press the appropriate lever

based on the injection they received.

Testing:

Once trained, various doses of the test compound (N-Allylnoriso-LSD) are administered.

The percentage of responses on the LSD-appropriate lever is recorded for each dose.

The ED₅₀ value, the dose at which the animal makes 50% of its responses on the drug-

appropriate lever, is then calculated.

Head-Twitch Response (HTR) Assay
The head-twitch response in mice is a behavioral proxy for 5-HT₂A receptor activation and is

used to assess the hallucinogenic potential of compounds.[4][5]

Procedure:

Subjects: Typically, male C57BL/6J mice are used.

Drug Administration: The test compound (N-Allylnoriso-LSD) is administered, usually via

intraperitoneal injection.
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Observation:

Following administration, the mice are placed in an observation chamber.

The number of head-twitches (rapid, side-to-side head movements) is counted over a

specified period.

Automated systems using video tracking or magnet-based detectors can also be

employed for quantification.[6]

Data Analysis:

The number of head-twitches is recorded for each dose of the test compound.

A dose-response curve is generated, and the ED₅₀ value (the dose that elicits 50% of the

maximal response) is calculated.

Mechanism of Action and Signaling Pathways
N-Allylnoriso-LSD is a potent 5-HT₂A receptor agonist.[7] The psychedelic effects of

lysergamides are primarily mediated through the activation of this receptor. The 5-HT₂A

receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling

pathway.[8]

5-HT₂A Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7363508/
https://www.benchchem.com/product/b15557244?utm_src=pdf-body
https://www.medchemexpress.com/al-lad.html
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Allylnoriso-LSD

5-HT₂A Receptor

Gq/G₁₁

 activates

Phospholipase C (PLC)

 activates

PIP₂

 hydrolyzes

IP₃

DAG

Endoplasmic
Reticulum

 binds to

Protein Kinase C (PKC)

 activates

Ca²⁺ Release

 activates

Downstream
Cellular Effects

(e.g., neuronal excitability)

Click to download full resolution via product page

Caption: Simplified 5-HT₂A receptor signaling cascade.
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Pathway Description:

Receptor Binding: N-Allylnoriso-LSD binds to and activates the 5-HT₂A receptor.

G-Protein Activation: This activation leads to a conformational change in the receptor, which

in turn activates the associated Gq/G₁₁ protein.

Phospholipase C Activation: The activated Gq/G₁₁ protein stimulates phospholipase C

(PLC).

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca²⁺).

Protein Kinase C Activation: DAG and the increased intracellular Ca²⁺ concentration

synergistically activate protein kinase C (PKC).

Downstream Effects: PKC then phosphorylates various downstream target proteins, leading

to a cascade of cellular responses that ultimately alter neuronal excitability and produce the

characteristic psychedelic effects.

Conclusion
N-Allylnoriso-LSD is a potent lysergamide with well-documented in vivo activity as a 5-HT₂A

receptor agonist. Its synthesis and behavioral effects in animal models have been established,

demonstrating a potency that is comparable to or even greater than LSD in certain assays.

While detailed in vitro functional data is currently lacking in the public domain, the existing

binding and in vivo data provide a strong foundation for its classification as a classic

psychedelic. Further research into its in vitro functional profile and the nuances of its signaling

would be beneficial for a more complete understanding of this compound and for the

development of novel therapeutics targeting the serotonergic system. compound and for the

development of novel therapeutics targeting the serotonergic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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